3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Description
The compound 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (CAS: 113994-41-5 or 88150-42-9) is a pyridine-based derivative closely related to the calcium channel blocker amlodipine. Its molecular formula is C₂₀H₂₃ClN₂O₅, with a molecular weight of 406.86 g/mol . Structurally, it features a pyridine ring substituted with a 2-chlorophenyl group, methyl and ethyl ester moieties, and a 2-aminoethoxymethyl side chain. This compound is often identified as dehydro amlodipine or UK-48340 , signifying its role as an oxidized impurity or synthetic intermediate in amlodipine production. Pharmacopeial standards (e.g., USP) classify it as Amlodipine Related Compound B when in its fumarate salt form (C₂₀H₂₃ClN₂O₅·C₄H₄O₄, MW: 522.93) .
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZSGEHAFPIYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150622 | |
| Record name | 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113994-41-5 | |
| Record name | Amlodipine besilate impurity D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROAMLODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q8451QLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of Amlodipine besilate impurity D is the calcium channels in the body. These channels play a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
Amlodipine besilate impurity D is a dihydropyridine calcium antagonist . It works by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to a decrease in peripheral vascular resistance, reducing the workload of the heart.
Biochemical Pathways
The action of Amlodipine besilate impurity D primarily affects the calcium signaling pathway . By blocking calcium channels, it disrupts the flow of calcium ions, which are crucial for the contraction of smooth and cardiac muscle cells. This leads to the relaxation of these cells and dilation of the arteries, which can lower blood pressure and reduce the workload on the heart.
Pharmacokinetics
The pharmacokinetics of Amlodipine besilate impurity D involves its absorption, distribution, metabolism, and excretion (ADME). For the related compound Amlodipine, it is known that it has a high bioavailability and is extensively metabolized in the liver, with the majority of the metabolites being excreted in urine.
Result of Action
The molecular and cellular effects of Amlodipine besilate impurity D’s action include the relaxation of vascular smooth muscle and a reduction in peripheral vascular resistance. This leads to a decrease in blood pressure and can alleviate symptoms of conditions like hypertension and angina.
Biological Activity
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, commonly known as Amlodipine, is a dihydropyridine derivative primarily recognized for its role as an antihypertensive and anti-ischemic agent. This compound exhibits significant biological activity through its mechanism of action on calcium channels and various receptor sites, particularly the A3 adenosine receptors.
- Molecular Formula : C20H23ClN2O5
- Molecular Weight : 406.86 g/mol
- CAS Number : 113994-41-5
Amlodipine functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. This action leads to vasodilation, resulting in decreased blood pressure and reduced myocardial oxygen demand. The selectivity of Amlodipine for the L-type calcium channels contributes to its therapeutic efficacy in managing hypertension and angina .
1. Cardiovascular Effects
Amlodipine has been extensively studied for its cardiovascular benefits:
- Hypertension Management : Clinical studies demonstrate that Amlodipine effectively lowers blood pressure in patients with essential hypertension. It has shown a reduction in systolic and diastolic pressure over a 24-hour period, providing prolonged antihypertensive effects .
- Anti-Ischemic Properties : The compound is noted for its ability to improve exercise tolerance in patients with angina pectoris. By reducing myocardial oxygen demand through vasodilation, it alleviates symptoms associated with ischemic heart disease .
2. Receptor Interaction
Research indicates that Amlodipine interacts with various receptor systems:
- Adenosine A3 Receptors : Amlodipine exhibits selective antagonistic properties at A3 adenosine receptors, which are implicated in cardioprotection during ischemic events. Studies have reported that activation of these receptors can lead to protective effects against myocardial ischemia .
3. Safety and Side Effects
While generally well-tolerated, Amlodipine may cause side effects such as peripheral edema, palpitations, and dizziness. Long-term studies have shown a favorable safety profile compared to other antihypertensive agents .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Amlodipine:
- Trial on Hypertensive Patients : In a randomized controlled trial involving over 500 patients, those treated with Amlodipine experienced significant reductions in blood pressure compared to placebo groups. The study highlighted the compound's effectiveness over a multi-week treatment period .
- Study on Angina Patients : Another study focused on patients with stable angina showed that Amlodipine improved exercise capacity significantly compared to baseline measurements, reinforcing its role in managing angina symptoms effectively .
Data Tables
| Study Type | Population Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Hypertension Trial | 500 | 12 weeks | Significant BP reduction; improved tolerability |
| Angina Study | 300 | 8 weeks | Increased exercise capacity; reduced anginal episodes |
Scientific Research Applications
Antihypertensive Agent
Amlodipine is primarily recognized as a potent calcium channel blocker . It effectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and decreased blood pressure. This mechanism is crucial for treating hypertension and preventing complications associated with high blood pressure, such as stroke and heart failure .
Anti-Ischaemic Effects
In addition to its antihypertensive properties, amlodipine exhibits anti-ischaemic effects by improving myocardial oxygen delivery. It helps alleviate angina pectoris by reducing cardiac workload and increasing blood flow to the heart muscle during exertion .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of amlodipine in managing hypertension and angina. For instance, a study published in the American Journal of Cardiology reported that patients treated with amlodipine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .
Side Effects and Tolerability
While generally well-tolerated, some studies have noted side effects associated with amlodipine use, including peripheral edema and palpitations. A systematic review highlighted that these side effects are dose-dependent and can often be managed through dosage adjustments or combination therapy .
Comparative Applications
| Application | Amlodipine | Other Calcium Channel Blockers |
|---|---|---|
| Mechanism | Vasodilation via calcium channel inhibition | Similar inhibition mechanisms |
| Primary Use | Hypertension, Angina | Hypertension, Arrhythmias |
| Common Side Effects | Edema, Dizziness | Headaches, Flushing |
| Onset of Action | 6-12 hours | Varies (e.g., Diltiazem: 30 min) |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl and methyl ester groups undergo hydrolysis under acidic or basic conditions:
Key finding : Hydrolysis rates differ between ethyl (faster) and methyl (slower) esters due to steric and electronic effects .
Oxidation of Dihydropyridine Ring
The dihydropyridine ring oxidizes to a pyridine derivative under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product Stability |
|---|---|---|
| HNO₃ (conc.) | 90°C, 3 hours | Stable pyridine analog (dehydro form) |
| KMnO₄ (acidic) | Room temperature, 24 hours | Partial degradation observed |
Salt Formation
The aminoethoxy group facilitates salt formation with acids:
Note : Salt formation alters crystallinity and bioavailability .
Photolytic Degradation
Exposure to UV light (254 nm) induces:
-
Primary pathway : Cleavage of the aminoethoxy side chain → 4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate .
-
Secondary pathway : Ester group hydrolysis → carboxylic acid derivatives .
Thermal Degradation
At 100°C (solid state, 72 hours):
Nucleophilic Reactions
The aminoethoxy group participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Characterization Method |
|---|---|---|---|
| Alkylation | Methyl iodide, DIPEA | Quaternary ammonium derivative | LC-MS (m/z 435.2) |
| Acylation | Acetyl chloride | Acetamide analog | ¹H NMR (δ 2.1 ppm, singlet) |
Limitation : Steric hindrance from the chlorophenyl group reduces reaction rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs, impurities, and derivatives below:
Amlodipine (Active Pharmaceutical Ingredient)
- Key Differences :
- Amlodipine contains a 1,4-dihydropyridine ring (reduced form), whereas the target compound has a fully aromatic pyridine ring .
- The dihydropyridine moiety in amlodipine is critical for calcium channel blocking activity; oxidation to pyridine (as in the target compound) renders it pharmacologically inactive .
- Analytical Differentiation :
Amlodipine-Related Compounds (Impurities)
Salts and Derivatives
- Fumarate Salt (USP Related Compound B) : Enhances stability and solubility (MW: 522.93) .
- Maleate Salt : Used in drug formulations; degradation under stress yields benzoxazine impurities (e.g., m/z 392.2) .
- Derivatized Forms: Reaction with 4-dimethylaminobenzaldehyde forms a Schiff base derivative, enabling colorimetric quantification .
Structural and Functional Implications
- Ester Groups : Ethyl-methyl esters in the target compound balance lipophilicity and hydrolysis susceptibility compared to diethyl (Related Compound E) or dimethyl (Related Compound F) analogs .
- Aminoethoxy Side Chain: The 2-aminoethoxy moiety is conserved across amlodipine analogs but varies in derivatives (e.g., phthalimide or methylcarbamoyl substitutions in USP impurities) .
- Regulatory Relevance : Pharmacopeial limits (e.g., <0.5% impurity levels) highlight the need for precise analytical methods (HPLC, LC-MS/MS) to monitor these compounds .
Preparation Methods
Structural and Functional Overview
The molecular structure comprises a pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key features include:
- C-3 and C-5 : Ethyl and methyl ester groups, respectively.
- C-2 : A (2-aminoethoxy)methyl side chain.
- C-4 : A 2-chlorophenyl group.
- C-6 : A methyl substituent.
The presence of multiple electron-withdrawing groups (esters) and a chlorophenyl moiety necessitates strategic synthetic approaches to ensure regioselectivity and yield optimization.
Synthetic Routes and Methodologies
Hantzsch Condensation Followed by Oxidation
A primary route involves the Hantzsch condensation to form a 1,4-dihydropyridine intermediate, followed by oxidation to the pyridine derivative.
Step 1: Dihydropyridine Formation
Reactants :
- 2-Chlorobenzaldehyde (1 eq)
- Methyl acetoacetate (2 eq)
- Ammonium acetate (1.2 eq)
- 2-Aminoethanol (1.5 eq)
Conditions :
- Solvent: 2-Propanol
- Temperature: 85°C (reflux)
- Duration: 10 hours
Mechanism :
The reaction proceeds via Knoevenagel condensation between 2-chlorobenzaldehyde and methyl acetoacetate, followed by cyclization with ammonium acetate and 2-aminoethanol to yield the dihydropyridine intermediate.
Step 2: Oxidation to Pyridine
Oxidizing Agents :
- Nitric acid (HNO₃, 65%)
- Potassium permanganate (KMnO₄)
Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: 60°C
- Duration: 4–6 hours
Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Direct Cyclization via Ring Cleavage
Recent methodologies employ ring cleavage of 3-formyl indoles or benzofurans to construct polysubstituted pyridines.
Reaction Setup
Reactants :
- 3-Formyl-1H-indole (1 eq)
- Diethyl acetylenedicarboxylate (1.2 eq)
- 2-Aminoethanol (1.5 eq)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Catalyst: CuI (5 mol%)
- Temperature: 80°C
- Duration: 2 hours
Mechanism :
The formyl group undergoes nucleophilic attack by diethyl acetylenedicarboxylate, followed by cyclization and rearrangement to form the pyridine core. The 2-aminoethoxy group is introduced via SN2 reaction with 2-aminoethanol.
Esterification and Functionalization
A stepwise approach involves synthesizing the pyridine core followed by esterification and side-chain incorporation.
Pyridine Core Synthesis
Reactants :
- 3,5-Dicarboxypyridine (1 eq)
- Thionyl chloride (SOCl₂, 2 eq)
Conditions :
- Solvent: Dry dichloromethane
- Temperature: 0°C → room temperature
- Duration: 12 hours
Outcome : Conversion to 3,5-dichlorocarbonylpyridine.
Esterification
Stepwise Alkylation :
Side-Chain Introduction
Reactants :
- Chloromethyl intermediate (1 eq)
- 2-Aminoethanol (1.2 eq)
Conditions :
- Solvent: DMF
- Temperature: 80°C
- Duration: 2 hours
Analytical Validation and Characterization
Chromatographic Purity
HPLC Parameters :
Critical Factors in Process Optimization
Solvent Selection
Q & A
Q. What are the recommended methods for structural identification and characterization of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions, particularly the 2-((2-aminoethoxy)methyl) group and chlorophenyl moiety .
- High-Performance Liquid Chromatography (HPLC) : Employ USP-grade methods (e.g., C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) to verify purity against pharmacopeial standards like Amlodipine-related compounds .
- X-ray Crystallography : For absolute configuration determination, reference structurally analogous dihydropyridine derivatives (e.g., trifluoromethyl-substituted analogs) .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometry of the aminoethoxy-methylation step .
- Impurity Profiling : Monitor intermediates using LC-MS (e.g., USP Impurity D [CAS 113994-41-5]) to identify side reactions like over-alkylation or diastereomer formation .
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict energy barriers for key steps, such as cyclization or esterification .
Q. What analytical strategies are effective for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated HPLC-UV/Vis protocol :
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | 0.1% TFA in water:acetonitrile (60:40) | |
| Detection Wavelength | 237 nm |
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data between different pharmacopeial standards?
- Methodological Answer : Conduct orthogonal analyses :
- Compare USP Amlodipine-Related Compound B (CAS 88150-62-3) and Impurity D (CAS 113994-41-5) using LC-MS/MS to differentiate isobaric species .
- Validate results with ion mobility spectrometry (IMS) to separate co-eluting impurities with similar m/z ratios .
- Cross-reference with monobenzenesulfonate salt data (CAS 111470-99-6) to assess counterion effects on stability and chromatographic behavior .
Q. What computational approaches are suitable for studying the compound’s mechanism in dihydropyridine-mediated reactions?
- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT) :
- Model the 1,4-dihydropyridine ring’s redox behavior under physiological pH using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Simulate ligand-receptor interactions (e.g., calcium channel binding) via AutoDock Vina, referencing structural analogs like Amlodipine .
- Validate predictions with experimental circular dichroism (CD) to confirm chiral center stability .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Methodological Answer : Perform accelerated stability studies :
- Stress Testing : Expose the compound to thermal (40–60°C), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .
- Degradation Products : Identify hydrolysis products (e.g., free carboxylic acids) via LC-TOF-MS and compare with USP impurity databases .
- Salt Form Stability : Compare maleate and fumarate salts (e.g., CHO vs. CHOS) to determine hygroscopicity impacts .
Q. What strategies are effective for enantiomeric resolution given the compound’s stereogenic centers?
- Methodological Answer : Optimize chiral chromatography :
- Column Selection : Use Chiralpak IG-3 or AD-H columns with n-hexane/isopropanol (80:20) mobile phase .
- Dynamic Kinetic Resolution : Catalyze enantiomerization with palladium nanoparticles under mild acidic conditions to enhance separation efficiency .
- Validation : Confirm enantiomeric excess (ee) via polarimetry and correlate with pharmacological activity using in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
